Cas no 2228248-01-7 (2-(2-{4-(tert-butoxy)carbonylpiperazin-1-yl}ethoxy)acetic acid)
2-(2-{4-(tert-butoxy)carbonylpiperazin-1-yl}ethoxy)acetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(2-{4-(tert-butoxy)carbonylpiperazin-1-yl}ethoxy)acetic acid
- 2-(2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)ethoxy)acetic acid
- Z3005385783
- SCHEMBL20211861
- 2228248-01-7
- 2-(2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}ethoxy)acetic acid
- CS-0369511
- EN300-1889005
-
- Inchi: 1S/C13H24N2O5/c1-13(2,3)20-12(18)15-6-4-14(5-7-15)8-9-19-10-11(16)17/h4-10H2,1-3H3,(H,16,17)
- InChI Key: UYIFHWGGLAYCLN-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(N1CCN(CCOCC(=O)O)CC1)=O
Computed Properties
- Exact Mass: 288.16852187g/mol
- Monoisotopic Mass: 288.16852187g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 20
- Rotatable Bond Count: 7
- Complexity: 332
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.9
- Topological Polar Surface Area: 79.3Ų
2-(2-{4-(tert-butoxy)carbonylpiperazin-1-yl}ethoxy)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1889005-0.05g |
2-(2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}ethoxy)acetic acid |
2228248-01-7 | 90% | 0.05g |
$205.0 | 2023-09-18 | |
| Enamine | EN300-1889005-0.1g |
2-(2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}ethoxy)acetic acid |
2228248-01-7 | 90% | 0.1g |
$306.0 | 2023-09-18 | |
| Enamine | EN300-1889005-0.25g |
2-(2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}ethoxy)acetic acid |
2228248-01-7 | 90% | 0.25g |
$438.0 | 2023-09-18 | |
| Enamine | EN300-1889005-0.5g |
2-(2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}ethoxy)acetic acid |
2228248-01-7 | 90% | 0.5g |
$691.0 | 2023-09-18 | |
| Enamine | EN300-1889005-1.0g |
2-(2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}ethoxy)acetic acid |
2228248-01-7 | 90% | 1.0g |
$884.0 | 2023-07-08 | |
| Enamine | EN300-1889005-2.5g |
2-(2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}ethoxy)acetic acid |
2228248-01-7 | 90% | 2.5g |
$1735.0 | 2023-09-18 | |
| Enamine | EN300-1889005-5.0g |
2-(2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}ethoxy)acetic acid |
2228248-01-7 | 90% | 5.0g |
$2566.0 | 2023-07-08 | |
| Enamine | EN300-1889005-10.0g |
2-(2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}ethoxy)acetic acid |
2228248-01-7 | 90% | 10.0g |
$3807.0 | 2023-07-08 | |
| Enamine | EN300-1889005-1g |
2-(2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}ethoxy)acetic acid |
2228248-01-7 | 90% | 1g |
$884.0 | 2023-09-18 | |
| Enamine | EN300-1889005-5g |
2-(2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}ethoxy)acetic acid |
2228248-01-7 | 90% | 5g |
$2566.0 | 2023-09-18 |
2-(2-{4-(tert-butoxy)carbonylpiperazin-1-yl}ethoxy)acetic acid Related Literature
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
Additional information on 2-(2-{4-(tert-butoxy)carbonylpiperazin-1-yl}ethoxy)acetic acid
Comprehensive Overview of 2-(2-{4-(tert-butoxy)carbonylpiperazin-1-yl}ethoxy)acetic acid (CAS No. 2228248-01-7)
2-(2-{4-(tert-butoxy)carbonylpiperazin-1-yl}ethoxy)acetic acid (CAS No. 2228248-01-7) is a specialized organic compound widely utilized in pharmaceutical research and drug development. This compound features a piperazine core protected by a tert-butoxycarbonyl (Boc) group, coupled with an ethoxyacetic acid side chain. Its unique structure makes it a valuable intermediate in the synthesis of bioactive molecules, particularly in the design of protease inhibitors and receptor modulators. Researchers often focus on its carboxylate functionality and Boc-protected amine, which are critical for conjugation and further derivatization.
The growing interest in peptide-based therapeutics and small-molecule drug discovery has elevated the relevance of compounds like 2-(2-{4-(tert-butoxy)carbonylpiperazin-1-yl}ethoxy)acetic acid. Its water-solubility and stability under physiological conditions are frequently discussed in forums and scientific literature. Many users search for "Boc-piperazine derivatives applications" or "acetic acid linker in drug design," reflecting its importance in modern medicinal chemistry. Additionally, its role in click chemistry and bioconjugation techniques aligns with trends in targeted drug delivery systems.
From a synthetic perspective, this compound is often prepared via nucleophilic substitution reactions involving piperazine and tert-butyl dicarbonate, followed by etherification with 2-bromoethoxyacetic acid. The purity and yield of 2-(2-{4-(tert-butoxy)carbonylpiperazin-1-yl}ethoxy)acetic acid are critical parameters, as highlighted in queries like "how to purify Boc-protected piperazine derivatives." Analytical techniques such as HPLC and NMR spectroscopy are essential for quality control, ensuring its suitability for high-value applications.
Beyond pharmaceuticals, this compound has potential in material science, particularly in the development of smart polymers and biodegradable coatings. Its pH-responsive properties and chelating ability make it a candidate for environmental and industrial applications. Searches for "piperazine-based polymers" or "green chemistry intermediates" often intersect with discussions about this molecule. As sustainability gains traction, its role in eco-friendly synthesis routes is increasingly explored.
In summary, 2-(2-{4-(tert-butoxy)carbonylpiperazin-1-yl}ethoxy)acetic acid (CAS No. 2228248-01-7) is a multifaceted compound bridging drug discovery and advanced materials. Its structural versatility and compatibility with diverse reaction conditions ensure its continued relevance in scientific innovation. For researchers seeking "Boc-protected building blocks" or "carboxylic acid functionalized linkers," this compound remains a cornerstone in synthetic strategies.
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